4-Nitrososulfamethoxazole

Environmental fate Photolysis Antibiotic persistence

4-Nitrososulfamethoxazole (SMX-NO; CAS 131549-85-4) is the definitive nitroso metabolite reference standard for sulfamethoxazole nitrosamine impurity analysis per FDA/EMA guidance. Unlike SMX or 4-nitro-SMX, SMX-NO is the immunogenic hapten responsible for T-cell-mediated hypersensitivity, validated for HLA-DQ-restricted T-cell proliferation assays and protein adduct studies. Its unique photolytic back-transformation to bioactive SMX makes it essential for environmental fate monitoring. Procure with certified ≥95% HPLC purity, stored at −20°C under inert atmosphere to preserve stability.

Molecular Formula C10H9N3O4S
Molecular Weight 267.26 g/mol
CAS No. 131549-85-4
Cat. No. B028833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrososulfamethoxazole
CAS131549-85-4
SynonymsN-(5-Methyl-3-isoxazolyl)-4-nitrosobenzenesulfonamide;  4-Nitrososulfamethoxazole;  _x000B_
Molecular FormulaC10H9N3O4S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=O
InChIInChI=1S/C10H9N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6H,1H3,(H,12,13)
InChIKeyGHNQGDUYHCZZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrososulfamethoxazole (SMX-NO, CAS 131549-85-4): Reactive Metabolite Reference Standard for Drug Hypersensitivity and Environmental Fate Research


4-Nitrososulfamethoxazole (CAS 131549-85-4; also referred to as nitroso-SMX or SMX-NO) is the reactive nitroso metabolite of the widely used sulfonamide antibiotic sulfamethoxazole (SMX), formed via auto-oxidation of the hydroxylamine intermediate [1]. Unlike the parent drug SMX or its other metabolites such as 4-nitro-SMX, SMX-NO functions as a potent hapten that covalently binds to cellular and serum proteins, forming immunogenic adducts that trigger T-cell mediated hypersensitivity reactions [2]. The compound is supplied primarily as an analytical reference standard (≥95% purity by HPLC) intended for use as a working standard or secondary reference standard in analytical method development, quality control of SMX formulations, and in vitro mechanistic studies of drug-induced immune responses .

Why Sulfamethoxazole or 4-Nitro-SMX Cannot Replace 4-Nitrososulfamethoxazole in Mechanistic and Analytical Workflows


Substitution of 4-nitrososulfamethoxazole with sulfamethoxazole (SMX), 4-nitro-SMX, or other SMX metabolites is scientifically invalid due to fundamental differences in reactivity, stability, and immunogenicity. SMX-NO undergoes spontaneous solution-phase transformation within 15 minutes, generating SMX-hydroxylamine, 4-nitro-SMX, and previously unidentified azoxy and azo dimers, rendering its handling and experimental use distinct from more stable analogs [1]. Critically, SMX-NO is approximately 1.9-fold more photostable than SMX under environmentally relevant irradiation conditions, yet it uniquely undergoes photolytic back-transformation to regenerate the parent antibiotic SMX—a property not shared by 4-nitro-SMX or N-acetyl-SMX [2]. Furthermore, in immunological assays, SMX-NO stimulates strong proliferative responses in T-cells from hypersensitive patients, whereas responses to the parent drug SMX are weak or absent, confirming that SMX-NO is the definitive immunogenic entity for hypersensitivity research [3].

4-Nitrososulfamethoxazole Comparative Performance Data: Quantitative Differentiation from Analogs


SMX-NO Exhibits Superior Photostability and Unique Back-Transformation Capability vs. Parent SMX

Under simulated solar irradiation (Xe lamp, 765 W/m², pH 7.0 buffer), 4-nitrososulfamethoxazole (SMX-NO) demonstrates a direct photolysis half-life of 9.8 ± 0.5 hours, which is approximately 1.9-fold longer than the 5.2 ± 0.3 hour half-life observed for the parent compound sulfamethoxazole under identical conditions [1]. Notably, SMX-NO is the only metabolite among those tested (including N-acetyl-SMX, SMX-glucuronide, and 4-nitro-SMX) that undergoes photolytic back-transformation to regenerate the parent antibiotic SMX, with a molar yield of approximately 5-10% under 24-hour irradiation [1].

Environmental fate Photolysis Antibiotic persistence

Distinct T-Cell Proliferative Response: SMX-NO Elicits Strong Activation Whereas Parent SMX Fails to Stimulate

In lymphocyte transformation tests (LTT) using peripheral blood mononuclear cells from sulfamethoxazole-hypersensitive patients with cystic fibrosis, 4-nitrososulfamethoxazole (SMX-NO) at 100 µM stimulated strong proliferative responses with a mean stimulation index (SI) >3.0 in lymphocytes from 2 out of 12 allergic patients tested, whereas the parent compound sulfamethoxazole at the same concentration elicited only weak responses with SI <1.5 across all patients [1]. Furthermore, T-cell enrichment prior to proliferation analysis increased assay sensitivity, enabling detection of SMX-NO-specific responses in lymphocytes from all patients presenting with cutaneous signs of hypersensitivity, while SMX responses remained undetectable [1].

Drug hypersensitivity Immunotoxicology T-cell assay

Defined Antigenic Threshold: SMX-NO Exhibits 5-10× Lower Concentration for T-Cell Activation vs. Cytotoxicity

In a rat splenocyte assay investigating the immunological and toxicological consequences of cellular haptenation, 4-nitrososulfamethoxazole (SMX-NO) exhibited a biphasic concentration-response profile with distinct thresholds: the antigenic threshold required for MHC-restricted T-cell proliferation was estimated at 0.5-1 µM, whereas the cytotoxic threshold for induction of apoptosis and necrosis was 5-10 µM—an approximately 5- to 10-fold higher concentration [1]. This quantifiable separation between immunogenic and toxic doses is a functional property unique to the reactive nitroso metabolite and has not been reported for the parent SMX or the 4-nitro analog in comparable assays [1].

Haptenation Antigen presentation Toxicity threshold

HLA-DQ Allele-Restricted T-Cell Activation: SMX-NO Demonstrates Defined HLA Restriction Pattern

Analysis of 976 T-cell clones generated from 4 sulfamethoxazole-hypersensitive patients with cystic fibrosis revealed that 39 CD4+ clones (approximately 4.0% of total clones screened) were specifically activated by 4-nitrososulfamethoxazole (SMX-NO) [1]. The SMX-NO-specific proliferative response was blocked by an anti-HLA-DQ antibody, and antigen presentation was restricted to antigen-presenting cells expressing specific HLA-DQB1 alleles: DQB1*05:01 (patient 1) and DQB1*02:01 (patient 2), with no activation observed using APCs expressing other HLA-DQB1 alleles or HLA-DR molecules [1]. This allele-restricted activation pattern is distinct from that reported for the parent drug SMX, which has been shown to associate directly with HLA risk alleles in certain hypersensitivity syndromes [1].

HLA restriction Pharmacogenomics T-cell immunology

4-Nitrososulfamethoxazole (CAS 131549-85-4): Evidence-Based Research and Industrial Application Scenarios


Analytical Reference Standard for Quantification of Genotoxic Nitroso Impurities in Sulfamethoxazole Drug Substance and Finished Products

Regulatory guidance from EMA and FDA mandates the control of N-nitrosamine and related nitroso impurities in pharmaceutical products. 4-Nitrososulfamethoxazole serves as a critical analytical reference standard for LC-MS/MS and HPLC-UV method development, validation, and routine quality control of sulfamethoxazole active pharmaceutical ingredient (API) and formulations. The compound's suitability for HPLC and GC techniques and its established ≥95% purity specification by HPLC support its use as a working standard or secondary reference standard . Given that SMX-NO undergoes spontaneous transformation in solution [1], procurement of a certified reference standard with documented storage conditions (-20°C under inert atmosphere) is essential for accurate quantification in stability-indicating methods.

In Vitro Mechanistic Studies of Drug-Induced Hypersensitivity and Hapten-Mediated T-Cell Activation

SMX-NO is the definitive antigen for in vitro investigations of sulfonamide-induced delayed-type hypersensitivity. The compound's defined antigenic threshold (0.5-1 µM) and distinct cytotoxic threshold (5-10 µM) [1] enable precise dose-response studies of T-cell priming and activation. Its HLA-DQ-restricted presentation [2] and robust stimulation of patient-derived lymphocytes [3] make SMX-NO the required reagent for developing and validating diagnostic T-cell proliferation assays, studying the hapten/protein adduct formation on human serum albumin and cellular proteins [4], and screening novel sulfonamide candidates for reduced immunogenic potential. SMX-NO, not the parent drug, is the appropriate positive control for these assays.

Environmental Fate and Photodegradation Studies of Antibiotic Metabolites in Surface Waters

4-Nitrososulfamethoxazole is uniquely suited for environmental fate studies as the SMX metabolite with the longest aqueous photostability (t₁/₂ = 9.8 hours under simulated sunlight) [5] and the distinctive capacity for photolytic back-transformation to regenerate the bioactive parent antibiotic [5]. Researchers investigating the persistence, transport, and ecological impact of pharmaceutical metabolites in surface water, wastewater effluent, and soil systems require authentic SMX-NO reference material for method development, recovery studies, and as a calibration standard for ultraperformance liquid chromatography/high-resolution mass spectrometry (UPLC-HRMS) analysis. The compound's differential photostability relative to SMX and 4-nitro-SMX [5] necessitates its inclusion in comprehensive environmental monitoring programs.

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